2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide
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Overview
Description
2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide is a synthetic organic compound that features a chloroalkyl group, a methyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization.
Alkylation: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its imidazole ring which is known for its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-[3-(1-ethyl-1H-imidazol-2-yl)propyl]propanamide
- 2-chloro-N-methyl-N-[3-(1-butyl-1H-imidazol-2-yl)propyl]propanamide
- 2-chloro-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]propanamide
Uniqueness
2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide is unique due to its specific propyl substitution on the imidazole ring, which can influence its binding affinity and selectivity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O/c1-4-8-17-10-7-15-12(17)6-5-9-16(3)13(18)11(2)14/h7,10-11H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWDCJSAURVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCCN(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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